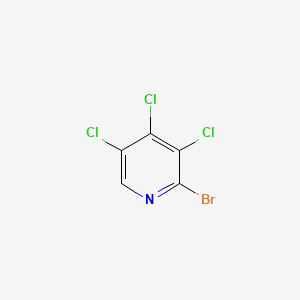

2-Bromo-3,4,5-trichloropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,4,5-trichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrCl3N/c6-5-4(9)3(8)2(7)1-10-5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVRAKJGPYXVEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrCl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743150 | |

| Record name | 2-Bromo-3,4,5-trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330061-11-4 | |

| Record name | 2-Bromo-3,4,5-trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-3,4,5-trichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-3,4,5-trichloropyridine, a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research. Due to the limited availability of direct literature on this specific compound, this guide outlines a plausible synthetic route starting from commercially available precursors, along with detailed, generalized experimental protocols and expected characterization data based on established chemical principles.

Overview and Synthetic Strategy

This compound is a highly substituted pyridine ring, making it a valuable building block for the synthesis of more complex molecules. The synthetic approach detailed herein involves a two-stage process:

-

Synthesis of the precursor, 3,4,5-trichloropyridine, from 4-pyridinol.

-

Electrophilic bromination of 3,4,5-trichloropyridine to yield the final product.

This strategy leverages readily available starting materials and employs common organic reactions, making it an accessible route for synthetic chemists.

Synthesis of this compound

Stage 1: Synthesis of 3,4,5-Trichloropyridine

The synthesis of 3,4,5-trichloropyridine can be achieved from 4-pyridinol in a two-step process involving chlorination to form 3,5-dichloro-4-pyridinol, followed by a reaction with phosphorus oxychloride (POCl₃)[1].

Experimental Protocol:

Step 1: Synthesis of 3,5-dichloro-4-pyridinol

-

In a well-ventilated fume hood, a stirred solution of 4-pyridinol (1.0 equivalent) in acetonitrile (15.0 volumes) and water (0.1 volumes) is heated to 40°C[1].

-

N-chlorosuccinimide (2.2 equivalents) is added in portions to the heated solution[1].

-

The reaction mixture is stirred at a temperature between 45-55°C for 6-8 hours. The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC)[1].

-

Upon completion, the reaction mixture is cooled and stirred for an additional 3-4 hours[1].

-

The resulting solid is collected by filtration, washed with acetonitrile (1 x 2.0 volumes) and water (5.0 volumes + 2.0 volumes)[1].

-

The product is dried in an oven to a constant weight to yield 3,5-dichloro-4-pyridinol.

Step 2: Synthesis of 3,4,5-Trichloropyridine

-

To a suspension of 3,5-dichloro-4-pyridinol (1.0 equivalent) in acetonitrile (5.0 volumes), phosphorus oxychloride (POCl₃, 2.0 equivalents) is added[1].

-

The reaction mixture is heated to 50-55°C and stirred for 24 hours, with the reaction progress monitored by HPLC[1].

-

After the reaction is complete, the mixture is cooled.

-

The cooled reaction mixture is slowly poured into water (5.0 volumes) while maintaining the temperature between 2-10°C[1].

-

The mixture is stirred for 20-30 minutes, and the pH is adjusted to 9-10 with a 50% aqueous solution of sodium hydroxide (NaOH)[1].

-

The temperature is raised to 25-30°C, and the product is extracted with n-hexane (1 x 18.0 volumes, then 2 x 10.0 volumes)[1].

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3,4,5-trichloropyridine.

Reaction Workflow for the Synthesis of 3,4,5-Trichloropyridine

References

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3,4,5-trichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-Bromo-3,4,5-trichloropyridine. Due to the limited availability of specific experimental data for this compound, this guide also draws upon information from related polyhalogenated pyridines to infer potential characteristics and reactivity. All quantitative data is presented in a structured format, and generalized experimental protocols are provided.

Core Chemical Properties

This compound is a polyhalogenated pyridine derivative. While specific experimental data for this compound is scarce, its fundamental properties can be summarized.

| Property | Value | Source |

| Molecular Formula | C₅HBrCl₃N | [1] |

| Molecular Weight | 261.33 g/mol | [1] |

| CAS Number | 1330061-11-4 | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Purity | ≥95% (Commercially available) | [1] |

Synthesis and Reactivity

A plausible synthetic approach could involve the multi-step halogenation of a pyridine precursor. The reactivity of this compound is dictated by the presence of multiple electron-withdrawing halogen substituents on the pyridine ring, making it susceptible to nucleophilic aromatic substitution reactions. The bromine atom at the 2-position is expected to be the most reactive site for such substitutions.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not published, a general procedure for the synthesis of similar polyhalogenated pyridines can be adapted. For instance, the synthesis of 2,3,5-trichloropyridine often involves the direct reaction of pentachloropyridine or 2,3,5,6-tetrachloropyridine with a reducing agent like metallic zinc in an alkaline aqueous solution. Another approach involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction to introduce a halogen.

A general protocol for a diazotization-bromination reaction, which could potentially be adapted, is as follows:

-

Dissolve the corresponding aminotrichloropyridine in a mixture of hydrobromic acid and sulfuric acid.

-

Cool the solution to 0-5°C.

-

Add a solution of sodium nitrite in water dropwise while maintaining the low temperature.

-

After the addition is complete, stir the reaction mixture for a period at low temperature.

-

The desired this compound could then be isolated through extraction and purification.

Reactivity Profile

The reactivity of this compound is primarily characterized by the electrophilic nature of the pyridine ring, enhanced by the four halogen substituents. This makes the compound a good substrate for nucleophilic aromatic substitution (SNAr) reactions. The positions on the pyridine ring are not equally reactive. The C-Br bond at the 2-position is generally more labile than the C-Cl bonds and is the preferred site for nucleophilic attack.

Caption: General reactivity of this compound.

Potential Biological and Pharmacological Significance

Specific studies on the biological activity of this compound are not currently available in the scientific literature. However, the class of polyhalogenated pyridines has been investigated for various biological activities. For instance, some halogenated pyridine derivatives have shown potential as intermediates in the synthesis of pharmaceuticals, including anti-cancer and anti-inflammatory drugs.[2]

Furthermore, compounds containing both bromine and chlorine have been studied for their antimicrobial properties.[3][4] The presence of multiple halogen atoms can enhance the lipophilicity of the molecule, potentially facilitating its transport across biological membranes. It is plausible that this compound could exhibit some level of biological activity, but this would require experimental verification. Given its structure as a polyhalogenated aromatic compound, it would also be important to assess its potential toxicity and environmental impact.

References

An In-depth Technical Guide to 2-Bromo-3,4,5-trichloropyridine (CAS No. 1330061-11-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-3,4,5-trichloropyridine (CAS No. 1330061-11-4), along with a list of current suppliers. While specific experimental data for this compound is limited in publicly available literature, this guide also presents general experimental protocols and potential signaling pathway interactions based on the known activities of structurally related polysubstituted pyridine compounds.

Core Properties and Data

This compound is a halogenated pyridine derivative. Its structure lends itself to a variety of chemical modifications, making it a potentially valuable building block in medicinal chemistry and materials science.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the tables below. It is important to note that while basic identifiers are readily available, detailed quantitative physical data such as melting and boiling points have not been widely reported in scientific literature.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 1330061-11-4 |

| IUPAC Name | This compound |

| Molecular Formula | C₅HBrCl₃N |

| Molecular Weight | 261.33 g/mol |

| SMILES | ClC1=C(Cl)C(Cl)=C(Br)N=C1 |

| Appearance | White powder[1] |

Table 2: Physical Properties

| Property | Value |

| Purity | Typically ≥95%[2] |

| Storage Conditions | Inert atmosphere, 2-8°C |

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented, the broader class of polysubstituted pyridines is of significant interest in drug discovery and materials science. These compounds are known to exhibit a wide range of biological activities and serve as versatile scaffolds for the synthesis of complex molecules.

The presence of multiple halogen atoms on the pyridine ring of this compound provides several reactive sites for cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of diverse functional groups. This makes it a potentially useful intermediate for the synthesis of libraries of novel compounds for screening in various therapeutic areas, including oncology, infectious diseases, and neurology.

General Experimental Protocols

Due to the absence of specific experimental protocols for this compound in the available literature, the following sections provide generalized methodologies for reactions commonly performed on related halogenated pyridine compounds. These protocols are intended to serve as a starting point for researchers.

General Procedure for a Suzuki Cross-Coupling Reaction

This protocol outlines a typical procedure for the palladium-catalyzed Suzuki cross-coupling of a bromo-pyridine with a boronic acid.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

-

Inert gas (Nitrogen or Argon)

Methodology:

-

To a dry reaction flask, add this compound (1 equivalent), the boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

-

Purge the flask with an inert gas for 10-15 minutes.

-

Add the anhydrous solvent and the palladium catalyst (0.05-0.1 equivalents) under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

References

An In-depth Technical Guide to the Predicted Reactivity Profile of 2-Bromo-3,4,5-trichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,4,5-trichloropyridine is a polyhalogenated pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its reactivity is governed by the presence of four halogen substituents on the pyridine ring, each with distinct electronic and steric properties. This guide provides a comprehensive overview of the predicted reactivity of this compound, focusing on key transformations relevant to drug discovery and development.

Predicted Reactivity Profile

The reactivity of this compound is primarily centered around the carbon-halogen bonds. The pyridine ring is electron-deficient, which influences its susceptibility to nucleophilic attack and its behavior in metal-catalyzed cross-coupling reactions.

Key Reactive Sites:

-

C2-Bromine Bond: This is predicted to be the most reactive site for palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond compared to C-Cl bonds.

-

C3, C4, and C5-Chlorine Bonds: These bonds are generally less reactive in cross-coupling reactions but can be susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C4 position, which is para to the ring nitrogen.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are expected to proceed selectively at the C2 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and an organoboron compound.

Predicted Quantitative Data for Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 8 | 80-90 |

| 3 | Thiophene-3-boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 16 | 75-85 |

Detailed Experimental Protocol: Generalized Suzuki-Miyaura Coupling of a Bromopyridine

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent and water via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the pyridine ring and a primary or secondary amine.[1]

Predicted Quantitative Data for Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 12 | 80-90 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 18 | 75-85 |

| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 10 | 85-95 |

Detailed Experimental Protocol: Generalized Buchwald-Hartwig Amination of a Bromopyridine [2]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

-

Add the this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

References

Initial Investigations of Halogenated Pyridines in Organic Synthesis: A Technical Guide on Trichloropyridines

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the specific topic of "bromotrichloropyridines" did not yield sufficient public-domain information to form a comprehensive technical guide. This document, therefore, focuses on the closely related and well-documented class of trichloropyridines . The synthetic methodologies and reactions discussed herein may serve as a foundational reference for the prospective investigation of mixed bromotrichloropyridine systems.

Introduction

Halogenated pyridines are a cornerstone of modern organic synthesis and medicinal chemistry. Their unique electronic properties and versatile reactivity make them invaluable building blocks for the construction of complex molecules, particularly in the agrochemical and pharmaceutical industries. The regioselective introduction of halogen atoms onto the pyridine ring allows for subsequent functionalization through a variety of cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations. This guide provides an in-depth overview of the initial investigations into the synthesis and reactivity of trichloropyridines, offering a glimpse into the potential of polyhalogenated pyridine scaffolds in synthetic chemistry.

Synthesis of Trichloropyridines

The synthesis of trichloropyridines can be achieved through several routes, often starting from pyridine itself or more substituted precursors. The methods vary in their regioselectivity and reaction conditions.

Synthetic Methodologies

A common strategy for the synthesis of trichloropyridines involves the direct chlorination of pyridine or its derivatives under harsh conditions. Alternatively, functionalized pyridines can be used as precursors, for instance, through Sandmeyer-type reactions of aminodichloropyridines. Another approach involves the reductive dechlorination of more highly chlorinated pyridines, such as pentachloropyridine.

Data Presentation: Synthesis of Trichloropyridines

| Target Compound | Starting Material(s) | Key Reagents & Conditions | Yield | Reference |

| 2,3,5-Trichloropyridine | Pentachloropyridine | Zinc dust, 6N Ammonium hydroxide, Toluene, 70°C, 35 hours | 52% | [1] |

| 2,3,5-Trichloropyridine | 2,3,5,6-Tetrachloropyridine or Pentachloropyridine | Zinc, Strongly alkaline aqueous solution (pH ≥ 11), Water-immiscible reaction medium, 20-100°C | 77% (from Tetrachloropyridine) | [2] |

| 2,3,6-Trichloropyridine | 2,6-Dichloropyridine | Ferric trichloride (catalyst), Chlorine | 94% (selectivity can be an issue) | [3] |

| 2,3,6-Trichloropyridine | 2,6-Dichloro-3-aminopyridine | 30% Hydrochloric acid, Sodium nitrite, 0°C (diazotization), followed by Sandmeyer reaction | Not specified | [4] |

| 2,3,6-Trichloropyridine | Pyridine | Chlorine, Molecular sieve catalyst, Fixed bed reactor, 300-400°C | Not specified | [5] |

Experimental Protocols: Synthesis

Protocol 1: Synthesis of 2,3,5-Trichloropyridine from Pentachloropyridine [1]

-

Reaction Setup: To a 500 mL, 3-neck flask equipped with a reflux condenser, heater, thermometer, and stirrer, add 200 mL (1.2 moles) of 6N ammonium hydroxide, 39.0 grams (0.60 gram-atom) of zinc dust, 100 mL of toluene, and 25.1 grams (0.1 mole) of pentachloropyridine.

-

Reaction Execution: Heat the mixture to 70°C with stirring and maintain these conditions for 35 hours.

-

Work-up: After the reaction period, cool the mixture to 20°C and filter to remove insoluble materials.

-

Isolation: Wash the filter cake with toluene and combine the toluene wash with the filtrate. Concentrate the combined organic solution by distillation to obtain the crude product.

-

Purification: Further purification can be achieved by chromatography or recrystallization.

Protocol 2: Synthesis of 2,3,6-Trichloropyridine from 2,6-Dichloro-3-aminopyridine [4]

-

Diazonium Salt Formation: In a suitable reaction vessel, add 69.2g of 2,6-dichloro-3-aminopyridine to 207g of 30% industrial hydrochloric acid. Cool the mixture to below 0°C.

-

Diazotization: Slowly add 117.2g of a 30% sodium nitrite solution to the cooled mixture. After the addition is complete, maintain the temperature at approximately 0°C to prepare the diazonium salt solution for the next step.

-

Sandmeyer Reaction: (Details of the subsequent Sandmeyer reaction to introduce the third chlorine atom were not fully specified in the cited abstract but would typically involve the addition of a copper(I) chloride solution).

Visualization: Synthetic Pathway

Caption: General workflow for the synthesis of 2,3,6-trichloropyridine.

Reactions of Trichloropyridines

The multiple halogen substituents on the pyridine ring offer a rich platform for selective functionalization. The chlorine atoms can be displaced through nucleophilic aromatic substitution or participate in transition metal-catalyzed cross-coupling reactions. The regioselectivity of these reactions is often dictated by the electronic nature of the pyridine ring and the position of the halogen atoms.

Reactivity Overview

Trichloropyridines can undergo a variety of transformations, including:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing chlorine atoms, facilitates the displacement of chlorides by nucleophiles.

-

Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling with boronic acids allows for the formation of C-C bonds, introducing aryl or other organic fragments.

-

Other Cross-Coupling Reactions: Similar palladium-catalyzed reactions with other organometallic reagents (e.g., Stille, Sonogashira, Buchwald-Hartwig) are also feasible.

Data Presentation: Reactions of Trichloropyridines

| Reactant | Reaction Type | Key Reagents & Conditions | Product | Reference |

| 2,3,5-Trichloropyridine | Nucleophilic Aromatic Substitution | Hydroquinone, KOH, DMSO, 160°C, 3 hours | 4-(3,5-dichloropyridyloxy)phenol | [6] |

| 2,3,5-Trichloropyridine | Suzuki-Miyaura Coupling | Arylboronic acids, Palladium acetate (catalyst), Ligand-free | 3,5-dichloro-2-arylpyridines | [7] |

| 2,3,5-Trichloropyridine | Nucleophilic Displacement | Not specified | 2-aryloxylpropionate (in ionic liquid) | [7] |

Experimental Protocols: Reactions

Protocol 3: Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine (General Procedure) [7]

-

Reaction Setup: In a reaction vessel, combine 2,3,5-trichloropyridine, the desired arylboronic acid (typically 1.1-1.5 equivalents), a suitable base (e.g., K2CO3, Cs2CO3), and a palladium catalyst (e.g., palladium acetate).

-

Solvent: Add a suitable solvent system, such as a mixture of toluene and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for a specified time, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

-

Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3,5-dichloro-2-arylpyridine.

Visualization: Reaction Workflow

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

Halogenated pyridines are prevalent motifs in a wide range of pharmaceuticals and agrochemicals. The introduction of halogen atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The trichloropyridine scaffold, in particular, serves as a versatile intermediate for the synthesis of more complex, biologically active compounds. For instance, 3,5,6-trichloro-2-pyridinol is a known metabolite of the insecticide chlorpyrifos.[8] The ability to selectively functionalize the different positions of the trichloropyridine ring allows for the generation of diverse molecular libraries for drug discovery and lead optimization.

Conclusion

While direct investigations into "bromotrichloropyridines" remain limited in the public domain, the rich chemistry of trichloropyridines provides a solid foundation for future explorations in this area. The synthetic routes and reaction pathways detailed in this guide highlight the versatility of polyhalogenated pyridines as synthetic intermediates. The methodologies for dichlorination and trichlorination, coupled with the selective functionalization of the resulting products, suggest that the synthesis of mixed bromotrichloro-pyridines is a feasible and promising avenue for further research. Such compounds would undoubtedly expand the toolbox of medicinal chemists and materials scientists, enabling the creation of novel molecules with unique properties and applications.

References

- 1. prepchem.com [prepchem.com]

- 2. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 3. CN113493408A - Preparation method of 2,3, 6-trichloropyridine - Google Patents [patents.google.com]

- 4. Process study for synthesizing 2,3,6-trichloropyridine from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN109553572A - A kind of preparation method of 2,3,6- trichloropyridine - Google Patents [patents.google.com]

- 6. Synthesis routes of 2,3,5-Trichloropyridine [benchchem.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. 3,5,6-Trichloro-2-pyridinol | C5H2Cl3NO | CID 23017 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dawn of Chlorinated Pyridines: A Technical Guide to their Discovery and First Syntheses

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of polychlorinated pyridine chemistry, charting the course from their initial discovery to the foundational synthetic methodologies that paved the way for their contemporary applications. As crucial intermediates in the synthesis of agrochemicals and pharmaceuticals, a thorough understanding of their origins and preparation is paramount for today's researchers. This whitepaper provides a consolidated resource, summarizing key quantitative data, detailing seminal experimental protocols, and visualizing the logical flow of these critical chemical transformations.

Discovery and Early Synthesis: A Historical Perspective

The exploration of chlorinated pyridine compounds dates back to the late 19th and early 20th centuries, driven by the burgeoning field of organic chemistry. While pinpointing the exact moment of discovery for every polychlorinated pyridine is challenging, early investigations into the direct chlorination of pyridine laid the groundwork. One of the earliest documented syntheses of a tetrachloropyridine dates back to 1898.[1] The development of these compounds was often intertwined with the broader effort to understand the reactivity of the pyridine ring and to create novel molecules with potential industrial applications. The mid-20th century saw a surge in interest, particularly with the discovery of their utility as precursors to potent herbicides and insecticides.

Core Polychlorinated Pyridine Compounds: Synthesis and Data

The following sections provide a detailed overview of the seminal synthetic routes for key polychlorinated pyridine compounds. Quantitative data from various sources have been compiled into standardized tables for ease of comparison, and detailed experimental protocols are provided.

Pentachloropyridine

Pentachloropyridine stands as a pinnacle of pyridine chlorination and a versatile starting material for the synthesis of less chlorinated derivatives.

Table 1: Synthesis of Pentachloropyridine

| Starting Material | Reagents and Conditions | Yield | Reference |

| Pyridine | Chlorine gas, vapor phase, porous material (silica, alumina), 400-550°C | Substantial proportions | [2] |

| Pyridine | Chlorine gas, vapor phase, diluent, >300°C | Not specified | [3][4] |

| Pyridine | Chlorine, rare gas, vapor phase, catalyst (e.g., FeCl3 on charcoal), 280-550°C | High yield and purity | [5] |

This protocol is a generalized representation based on common principles of vapor phase chlorination.

Objective: To synthesize pentachloropyridine via the direct, high-temperature chlorination of pyridine in the vapor phase.

Materials:

-

Pyridine

-

Chlorine gas

-

Inert gas (e.g., nitrogen, argon)

-

Porous catalyst (e.g., silica, alumina, or a metal chloride on a support)

-

High-temperature tube furnace reactor system

-

Condensation and collection apparatus

Procedure:

-

A vaporized feed stream of pyridine, chlorine gas, and an inert diluent gas is prepared. The molar ratio of chlorine to pyridine is typically high, often exceeding 6:1, to favor exhaustive chlorination.[2]

-

The gas mixture is passed through a heated reaction zone, typically a tube furnace, containing a bed of a porous catalyst.

-

The reaction temperature is maintained between 400°C and 550°C.[2]

-

The reaction products are passed through a condensation system to collect the crude pentachloropyridine.

-

The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield substantially pure pentachloropyridine.[2]

Logical Workflow for Pentachloropyridine Synthesis:

2,3,5,6-Tetrachloropyridine

A highly significant intermediate, 2,3,5,6-tetrachloropyridine is a key building block for the insecticide chlorpyrifos.

Table 2: Synthesis of 2,3,5,6-Tetrachloropyridine

| Starting Material | Reagents and Conditions | Yield | Reference |

| Pentachloropyridine | Zinc, ammonium salt, solvent (e.g., alkylnitrile) | High | [6] |

| Pyridine | Sulfur dichloride, carbon tetrachloride, 0°C to reflux | 97% (GC yield) | [1] |

| Trichloroacetyl chloride & Acrylonitrile | Copper(I) chloride, acetonitrile, 180°C, 2 hours | Not specified | [7] |

| 2,2,4-trichloro-4-cyanobutyric acid ester | Phosphorus oxychloride, HCl (catalytic), 100-160°C | 60-90% | [8] |

Objective: To synthesize 2,3,5,6-tetrachloropyridine by the selective dechlorination of pentachloropyridine.

Materials:

-

Pentachloropyridine

-

Zinc dust or chips

-

Ammonium salt (e.g., ammonium acetate)

-

Solvent (e.g., acetonitrile, dimethyl sulfoxide)

-

Reaction vessel with stirrer and reflux condenser

Procedure:

-

Pentachloropyridine is dissolved or suspended in a suitable solvent such as an alkylnitrile or alkylsulfoxide in a reaction vessel.[6]

-

An ammonium salt is added to the mixture.

-

Approximately 0.7 to 1.1 gram atoms of zinc per mole of pentachloropyridine is added to the reaction mixture.[6]

-

The mixture is heated, typically to a temperature between 78°C and 120°C, and stirred.[6]

-

The reaction is monitored until a high conversion of pentachloropyridine is achieved.

-

Upon completion, the reaction mixture is worked up to isolate the 2,3,5,6-tetrachloropyridine. This may involve filtration to remove excess zinc and inorganic salts, followed by removal of the solvent and purification of the product, for example, by crystallization.

Logical Workflow for 2,3,5,6-Tetrachloropyridine Synthesis from Pentachloropyridine:

Trichloropyridines

Various isomers of trichloropyridine are important intermediates. The synthetic routes often depend on the desired substitution pattern.

Table 3: Synthesis of 2,3,5-Trichloropyridine

| Starting Material | Reagents and Conditions | Yield | Reference |

| Pentachloropyridine | Zinc dust, 6N ammonium hydroxide, toluene, 70°C, 35 hours | 52% | [9] |

| 2,3,5,6-Tetrachloropyridine or Pentachloropyridine | Zinc, strongly alkaline aqueous solution, water-immiscible medium, 20-100°C | 77% (from Pentachloropyridine) | [10] |

| Chloral & Acrylonitrile | Cuprous chloride, hydroquinone, polyethylene glycol 200, 90°C; then HCl gas, 80°C | 81.1% | [11] |

Objective: To synthesize 2,3,5-trichloropyridine by the reductive dechlorination of pentachloropyridine.

Materials:

-

Pentachloropyridine

-

Zinc dust

-

6N Ammonium hydroxide solution

-

Toluene

-

500 mL 3-neck flask with reflux condenser, heater, thermometer, and stirrer

Procedure:

-

To a 500 mL, 3-neck flask, add 200 mL (1.2 moles) of 6N ammonium hydroxide, 39.0 grams (0.60 gram atom) of zinc dust, 100 mL of toluene, and 25.1 grams (0.1 mole) of pentachloropyridine.[9]

-

The initial pH of the mixture is approximately 12.6.[9]

-

Heat the mixture to 70°C with stirring and maintain these conditions for 35 hours.[9]

-

After the reaction period, cool the mixture to 20°C and filter to remove insoluble materials.[9]

-

Wash the filter cake with toluene and combine the toluene wash with the filtrate.

-

Concentrate the combined filtrate by distillation to obtain the crude product.

-

Analysis of the crude product should indicate the yield of 2,3,5-trichloropyridine. A reported yield for this procedure is 9.39 grams (52% of theoretical).[9]

Table 4: Synthesis of 2,3,6-Trichloropyridine

| Starting Material | Reagents and Conditions | Yield | Reference |

| 2,6-Dichloropyridine | Ferric trichloride (catalyst), chlorination | 94% | [12] |

| Pyridine | Chlorine, water, UV irradiation (300-420nm) in a continuous flow reactor | 74% | [12] |

| 2,6-Dichloro-3-aminopyridine | Sodium nitrite, 30% HCl, then cuprous chloride, 60-70°C | 75% (crude) | [13] |

Objective: To synthesize 2,3,6-trichloropyridine from 2,6-dichloro-3-aminopyridine via a diazochlorination reaction.

Materials:

-

2,6-dichloro-3-aminopyridine

-

30% Industrial hydrochloric acid

-

30% Sodium nitrite solution

-

Cuprous chloride

-

Dichloromethane

-

Toluene

-

Petroleum ether

-

Reaction vessel with cooling capabilities

Procedure:

-

In a reactor, add 69.2g of 2,6-dichloro-3-aminopyridine and 207g of 30% industrial hydrochloric acid.[13]

-

Cool the mixture to below 0°C.

-

Slowly add 117.2g of 30% sodium nitrite solution to form the diazonium salt solution, maintaining the temperature at about 0°C.[13]

-

In a separate reactor, at room temperature, add 8.4g of cuprous chloride and 207g of 30% industrial hydrochloric acid.[13]

-

Under a nitrogen atmosphere, begin to add the previously prepared diazonium salt solution to the cuprous chloride mixture at about 0°C.[13]

-

After the addition is complete, gradually raise the temperature to 60-70°C and maintain for approximately 2 hours.[13]

-

Upon completion of the reaction, extract the reaction solution with dichloromethane.

-

Concentrate the organic phase to obtain crude 2,3,6-trichloropyridine.

-

Recrystallize the crude product from a mixture of toluene and petroleum ether to obtain purified white crystals. A reported crude yield is 75%.[13]

Experimental Workflow for the Synthesis of 2,3,6-Trichloropyridine:

References

- 1. Preparation method of 2,3,5,6-tetrachloropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 2. US3370062A - Process for producing pentachloropyridine - Google Patents [patents.google.com]

- 3. Pentachloropyridine | C5Cl5N | CID 16584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. CN1468851A - Synthesis of pyridine pentachloride - Google Patents [patents.google.com]

- 6. US4703123A - Process for producing 2,3,5,6-tetrachloropyridine - Google Patents [patents.google.com]

- 7. US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]

- 8. WO1995006639A1 - Production of 2,3,5,6-tetrachloropyridine - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 11. CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google Patents [patents.google.com]

- 12. CN113493408A - Preparation method of 2,3, 6-trichloropyridine - Google Patents [patents.google.com]

- 13. Process study for synthesizing 2,3,6-trichloropyridine from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]

Theoretical Framework for the Electronic Structure of 2-Bromo-3,4,5-trichloropyridine: A Technical Guide

Introduction

Halogenated pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The introduction of multiple halogen substituents can profoundly influence the molecule's reactivity, stability, and intermolecular interactions. This guide outlines a theoretical approach to understanding the electronic structure of 2-Bromo-3,4,5-trichloropyridine, a heavily halogenated pyridine derivative. The methodologies and projected data are based on common practices in computational chemistry for similar molecules.[1][2][3]

Proposed Computational Methodology

A robust theoretical investigation of this compound would typically employ Density Functional Theory (DFT), a computational method that offers a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization and Vibrational Frequencies

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable combination for such calculations. Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Structure Analysis

Once the optimized geometry is obtained, a range of electronic properties can be calculated:

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability and electronic excitation properties.

-

Mulliken Population Analysis: This analysis provides a way to estimate the partial atomic charges, offering insights into the charge distribution within the molecule and identifying potential sites for electrophilic and nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It is a valuable tool for predicting reactive sites, particularly for non-covalent interactions.[4]

The logical workflow for such a computational study is depicted below.

Projected Quantitative Data

The following tables present hypothetical but plausible data for this compound based on the computational methodology described above. The atom numbering scheme is provided in the molecular structure diagram below.

Projected Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.345 | C6-N1-C2 | 117.5 |

| C2-C3 | 1.390 | N1-C2-C3 | 123.0 |

| C3-C4 | 1.385 | C2-C3-C4 | 119.0 |

| C4-C5 | 1.388 | C3-C4-C5 | 120.5 |

| C5-C6 | 1.370 | C4-C5-C6 | 118.0 |

| C6-N1 | 1.330 | C5-C6-N1 | 122.0 |

| C2-Br7 | 1.890 | N1-C2-Br7 | 115.0 |

| C3-Cl8 | 1.720 | C4-C3-Cl8 | 120.0 |

| C4-Cl9 | 1.715 | C3-C4-Cl9 | 119.5 |

| C5-Cl10 | 1.725 | C6-C5-Cl10 | 121.0 |

| C6-H11 | 1.080 | N1-C6-H11 | 119.0 |

Projected Electronic Properties

| Property | Value |

| HOMO Energy | -7.25 eV |

| LUMO Energy | -1.80 eV |

| HOMO-LUMO Gap | 5.45 eV |

| Dipole Moment | 2.15 Debye |

Projected Mulliken Atomic Charges

| Atom | Charge (e) |

| N1 | -0.45 |

| C2 | 0.20 |

| C3 | 0.15 |

| C4 | 0.18 |

| C5 | 0.12 |

| C6 | -0.10 |

| Br7 | -0.05 |

| Cl8 | -0.08 |

| Cl9 | -0.09 |

| Cl10 | -0.07 |

| H11 | 0.19 |

Complementary Experimental Protocols

Theoretical calculations are most powerful when validated by experimental data. The following spectroscopic techniques would be essential for characterizing the electronic structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.[5]

-

¹H NMR Spectroscopy: Acquired on a 400 MHz spectrometer, this would identify the chemical shift and coupling constants of the single proton on the pyridine ring.[5]

-

¹³C NMR Spectroscopy: Acquired on a 100 MHz spectrometer with proton decoupling, this would determine the chemical shifts of the five carbon atoms in the pyridine ring, providing insight into their electronic environment.[5]

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

-

FT-IR Spectroscopy: This technique would identify the characteristic vibrational modes of the molecule, such as C-N, C-C, C-H, C-Cl, and C-Br stretching and bending vibrations. The experimental spectrum can be compared with the vibrational frequencies calculated using DFT.

-

Raman Spectroscopy: Complementary to FT-IR, Raman spectroscopy would provide further information on the vibrational modes, aiding in a comprehensive vibrational assignment.

UV-Visible Spectroscopy

-

Procedure: The UV-Vis absorption spectrum would be recorded by dissolving the compound in a transparent solvent (e.g., ethanol or cyclohexane).

-

Data Analysis: The absorption maxima (λmax) correspond to electronic transitions. These experimental values can be correlated with the HOMO-LUMO energy gap calculated by Time-Dependent DFT (TD-DFT) to validate the theoretical model.

Conclusion

While specific experimental data for this compound is currently lacking in the public domain, this guide outlines a comprehensive theoretical and experimental framework for its characterization. The use of DFT calculations, in conjunction with standard spectroscopic techniques, would provide a detailed understanding of its geometry, electronic properties, and reactivity. Such information is invaluable for its potential applications in drug design and materials science, offering a foundation for the development of novel compounds with tailored properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Enduring Scaffold: A Deep Dive into the Chemistry of Polychlorinated Pyridines for Drug Discovery

For researchers, scientists, and drug development professionals, the polychlorinated pyridine core represents a privileged scaffold in the design of novel therapeutics. Its unique electronic properties and versatile reactivity make it a cornerstone in the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive literature review of polychlorinated pyridine chemistry, focusing on its synthesis, key reactions, and applications in medicine, with a particular emphasis on quantitative data and detailed experimental protocols.

The pyridine ring is a fundamental heterocyclic motif found in numerous natural products and FDA-approved drugs.[1] The introduction of multiple chlorine substituents onto this ring profoundly alters its chemical behavior, rendering it susceptible to a range of functionalization reactions that are crucial for the development of potent and selective drug candidates. This guide will explore the foundational aspects of polychlorinated pyridine chemistry, offering a practical resource for those working in medicinal chemistry and organic synthesis.

Synthesis of Polychlorinated Pyridines

The construction of the polychlorinated pyridine ring can be achieved through various synthetic strategies, often building upon established methods for pyridine synthesis. Classical approaches such as the Hantzsch dihydropyridine synthesis and the Bohlmann-Rahtz pyridine synthesis provide foundational routes to substituted pyridines, which can then be subjected to chlorination.[1][2][3] Modern methods often employ transition-metal-catalyzed cyclization reactions, offering greater efficiency and functional group tolerance.[4]

A prevalent strategy involves the direct chlorination of pyridine or substituted pyridines using various chlorinating agents. The conditions for these reactions can be harsh, but they provide access to a range of polychlorinated isomers.

Key Reactions and Functionalization

The electron-deficient nature of the polychlorinated pyridine ring, a result of the cumulative inductive effect of the chlorine atoms and the electronegativity of the nitrogen atom, dictates its reactivity. This makes the ring susceptible to nucleophilic attack and facilitates a variety of powerful cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of polychlorinated pyridine chemistry. The chlorine atoms act as excellent leaving groups, and the electron-poor ring readily undergoes attack by a wide range of nucleophiles. This reaction is particularly effective for introducing nitrogen, oxygen, and sulfur-containing functional groups.

The regioselectivity of SNAr on polychlorinated pyridines is influenced by the position of the chlorine atoms and the nature of the nucleophile. Attack generally occurs at positions ortho and para to the ring nitrogen, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing stabilization.[5][6]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution of a Polychlorinated Pyridine

-

Materials: Polychlorinated pyridine (1.0 equiv), nucleophile (1.0-2.0 equiv), suitable solvent (e.g., DMF, DMSO, THF), and a base if required (e.g., K2CO3, NaH).

-

Procedure: To a solution of the polychlorinated pyridine in the chosen solvent, the nucleophile is added, followed by the base if necessary. The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the reactivity of the substrates. The reaction progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization to afford the desired substituted pyridine.[7]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of aryl halides, and polychlorinated pyridines are excellent substrates for these transformations. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This versatile reaction couples polychlorinated pyridines with boronic acids or their esters to form C-C bonds. It is widely used to introduce aryl, heteroaryl, and alkyl groups. The choice of catalyst, ligand, and base is crucial for achieving high yields and regioselectivity, especially when dealing with substrates containing multiple chlorine atoms.[8][9][10]

Table 1: Suzuki-Miyaura Coupling of Polychlorinated Pyridines - Representative Data

| Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 | [8] |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 92 | [9] |

| 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / IPr·HCl | K₃PO₄ | Toluene/H₂O | RT | 18 | 75 (C4 selective) | [11] |

Experimental Protocol: Suzuki-Miyaura Coupling of a Polychlorinated Pyridine

-

Materials: Polychlorinated pyridine (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and a suitable solvent (e.g., dioxane, toluene, DMF), often with the addition of water.

-

Procedure: To a degassed mixture of the polychlorinated pyridine, boronic acid, and base in the chosen solvent, the palladium catalyst is added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C. The progress of the reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired coupled product.[8][9]

Sonogashira Coupling: This reaction is used to form C-C bonds between polychlorinated pyridines and terminal alkynes, providing access to alkynyl-substituted pyridines. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[12][13][14]

Table 2: Sonogashira Coupling of Polychlorinated Pyridines - Representative Data

| Pyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pentachloropyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80 | 24 | 85 (penta-substituted) | [12] |

| 2,6-Dichloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 12 | 90 (di-substituted) | [11] |

| 3,5-Dichloropyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | DMF | 70 | 16 | 88 (di-substituted) | [11] |

Experimental Protocol: Sonogashira Coupling of a Polychlorinated Pyridine

-

Materials: Polychlorinated pyridine (1.0 equiv), terminal alkyne (1.1-2.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂), copper(I) iodide (CuI), an amine base (e.g., triethylamine, diisopropylethylamine), and a solvent (e.g., THF, DMF).

-

Procedure: To a solution of the polychlorinated pyridine and the terminal alkyne in the chosen solvent, the palladium catalyst, CuI, and the amine base are added. The reaction mixture is stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C. The reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford the alkynyl-substituted pyridine.[12][13]

Stille Coupling: The Stille coupling involves the reaction of polychlorinated pyridines with organostannane reagents to form C-C bonds. A key advantage of this method is the stability of the organostannane reagents. However, the toxicity of tin compounds is a significant drawback.[10][15]

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds by coupling polychlorinated pyridines with primary or secondary amines. It has broad substrate scope and functional group tolerance.[16][17][18][19]

Applications in Drug Development

The functionalized polychlorinated pyridine scaffold is a key component in a multitude of drugs across various therapeutic areas. The pyridine nitrogen can act as a hydrogen bond acceptor, and the substituents introduced through the reactions described above can be tailored to interact with specific biological targets.

Kinase Inhibitors

A significant number of kinase inhibitors feature a polychlorinated pyridine core. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[5] The pyridine scaffold can serve as a hinge-binding motif, interacting with the ATP-binding site of the kinase.

One prominent example is the Janus kinase (JAK) family of enzymes. Inhibitors of JAKs are used in the treatment of autoimmune diseases like rheumatoid arthritis. The polychlorinated pyridine core can be functionalized to achieve selectivity for different JAK isoforms.[16]

Caption: JAK-STAT signaling pathway and the inhibitory action of a polychlorinated pyridine drug.

Another important target is the IκB kinase (IKK) complex, which is central to the NF-κB signaling pathway. This pathway is involved in inflammation and immunity. Selective inhibitors of IKKα, containing an aminoindazole-pyrrolo[2,3-b]pyridine scaffold, have been developed to dissect the roles of the canonical and non-canonical NF-κB pathways.[7]

G-Protein Coupled Receptor (GPCR) Ligands

GPCRs are a large family of transmembrane receptors that are major drug targets.[15][17][20][21][22] Polychlorinated pyridine derivatives can be designed to act as agonists, antagonists, or allosteric modulators of GPCRs. The substituents on the pyridine ring can be modified to achieve high affinity and selectivity for a specific GPCR subtype.

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.

Other Therapeutic Applications

Polychlorinated pyridine derivatives have also shown promise as antiviral, antimicrobial, and anticancer agents through various other mechanisms.[23][24] For instance, some pyridine derivatives induce senescence in cancer cells by activating the p21 signaling pathway.[24] The ability to readily functionalize the polychlorinated pyridine core allows for the optimization of pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for a wide range of drug discovery programs.[1][25]

Experimental and Synthetic Workflows

The development of efficient and robust synthetic routes is paramount in drug discovery. The following diagram illustrates a typical workflow for the optimization of a palladium-catalyzed cross-coupling reaction for a polychlorinated pyridine substrate.

Caption: A typical workflow for the optimization of a cross-coupling reaction.

This iterative process of screening and analysis is crucial for identifying the optimal conditions for a given transformation, ensuring high yields and purity of the desired product. Automated high-throughput experimentation platforms are increasingly being used to accelerate this process.[12][18][26]

Conclusion

The chemistry of polychlorinated pyridines is a rich and evolving field with profound implications for drug discovery and development. The ability to selectively functionalize this versatile scaffold through a variety of powerful chemical transformations provides medicinal chemists with a robust toolkit for the design and synthesis of novel therapeutic agents. The continued exploration of new catalytic systems and synthetic methodologies will undoubtedly lead to the discovery of new medicines built upon the enduring polychlorinated pyridine core.

References

- 1. dovepress.com [dovepress.com]

- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]

- 4. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]

- 9. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. ijnrd.org [ijnrd.org]

- 14. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma | MDPI [mdpi.com]

- 15. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 18. High-throughput experimentation for photoredox cross-couplings using the automated photoredox optimization reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Khan Academy [khanacademy.org]

- 22. mdpi.com [mdpi.com]

- 23. Regulation of the signal transduction program by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-3,4,5-trichloropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-3,4,5-trichloropyridine with various arylboronic acids. This highly functionalized pyridine derivative is a valuable building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries. The presence of a reactive bromine at the 2-position, along with three chlorine atoms, allows for selective C-C bond formation, paving the way for the synthesis of novel substituted pyridines.

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. In the case of this compound, the reaction is anticipated to proceed selectively at the more reactive C-Br bond, leaving the C-Cl bonds intact for potential subsequent transformations. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, which is primarily attributed to the bond dissociation energies of the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, facilitating the initial oxidative addition step in the catalytic cycle.

The catalytic cycle of the Suzuki coupling reaction comprises three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Comparative Data of Suzuki Coupling Protocols

The following table summarizes various Suzuki coupling protocols that can be adapted for the use of this compound, based on established methods for other bromopyridines. These conditions provide a starting point for optimization.

| Protocol | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | >90 (expected) |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 85-95 (typical) |

| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 10 | 80-90 (typical) |

| 4 | Naphthalene-2-boronic acid | Pd(OAc)₂ (2) | - | Na₂CO₃ (2) | Isopropanol/H₂O (2:1) | 85 | 14 | >85 (expected) |

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous and degassed solvents. The purity of the reagents, particularly the boronic acid and the base, is crucial for the success of the reaction.

Protocol 1: SPhos-Mediated Suzuki Coupling

This protocol utilizes a highly active phosphine ligand, SPhos, which is known to facilitate the coupling of challenging substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous Toluene

-

Degassed Water

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene and degassed water (5:1 v/v) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 12 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Classic Suzuki Coupling with Pd(PPh₃)₄

This protocol employs the widely used and commercially available tetrakis(triphenylphosphine)palladium(0) catalyst.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Degassed Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound, the arylboronic acid, and potassium carbonate.

-

Add Pd(PPh₃)₄ to the flask.

-

Purge the flask with argon for 10-15 minutes.

-

Add 1,4-dioxane and degassed water (4:1 v/v) via syringe.

-

Heat the mixture to 90 °C and stir for 16 hours.

-

Monitor the reaction by TLC.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate.

-

Purify the residue by flash chromatography.

Visualizations

Caption: General experimental workflow for the Suzuki coupling of this compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3,4,5-trichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is particularly valuable in pharmaceutical and materials science research, where the synthesis of arylamines is a frequent requirement. The application of this methodology to heteroaromatic systems, such as pyridines, is of significant interest. However, the amination of 2-halopyridines presents unique challenges, primarily due to the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-3,4,5-trichloropyridine, a highly electron-deficient and sterically hindered substrate. The presence of multiple chloro-substituents further influences the reactivity of the pyridine ring. These protocols are designed to serve as a comprehensive guide for researchers engaged in the synthesis of novel substituted aminopyridines.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido intermediate.

-

Reductive Elimination: The final step is the reductive elimination of the desired N-arylpyridine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The selection of the appropriate ligand, base, and reaction conditions is critical to overcome the challenge of catalyst inhibition by the pyridine nitrogen and to achieve high reaction efficiency. Sterically hindered and electron-rich phosphine ligands are often essential to shield the palladium center and promote the desired catalytic activity.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of 2-bromopyridines with a range of amines. While specific data for this compound is not extensively documented, the presented data for analogous 2-bromopyridines provides a strong predictive foundation for reaction optimization. It is anticipated that the electron-withdrawing nature of the chloro-substituents may necessitate slightly more forcing conditions or catalyst loadings.

Table 1: Buchwald-Hartwig Amination with Primary Amines

| Entry | Amine | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 12-18 | 75-90 |

| 2 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 16-24 | 70-85 |

| 3 | Cyclohexylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS | THF | 80 | 10-16 | 80-95 |

| 4 | Benzylamine | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ | Toluene | 110 | 12-20 | 70-88 |

Table 2: Buchwald-Hartwig Amination with Secondary Amines

| Entry | Amine | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 8-14 | 85-98 |

| 2 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 12-18 | 80-95 |

| 3 | Diethylamine | Pd₂(dba)₃ (2) | cataCXium A (4) | LHMDS | THF | 80 | 10-16 | 75-90 |

| 4 | N-Methylaniline | Pd(OAc)₂ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 14-24 | 70-85 |

Mandatory Visualization

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amines.

Materials:

-

This compound

-

Primary or secondary amine (1.2 - 1.5 equivalents)

-

Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4 - 2.0 equivalents)

-

Anhydrous and degassed solvent (e.g., toluene, dioxane, THF)

-

Schlenk tube or sealed reaction vial

-

Standard laboratory glassware

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Preparation: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add this compound (1.0 eq.), the chosen base (1.4-2.0 eq.), the palladium source (1-2 mol%), and the phosphine ligand (2-4 mol%).

-

Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation. Subsequently, add the amine (1.2-1.5 eq.) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3,4,5-trichloropyridine derivative.

Protocol for Amination with Volatile Amines

For volatile amines (e.g., methylamine, dimethylamine, ethylamine), a modified procedure using a sealed tube is recommended to prevent loss of the reagent.

-

Preparation: In a glovebox or under a stream of inert gas, add this compound (1.0 eq.), the palladium source, the phosphine ligand, and the base to a thick-walled sealed tube.

-

Reagent Addition: Add the anhydrous, degassed solvent. If the amine is a gas at room temperature, it can be condensed into the reaction vessel at low temperature (e.g., -78 °C) or added as a solution in a suitable solvent.

-

Sealing and Reaction: Securely seal the tube and allow it to warm to room temperature behind a blast shield. Heat the reaction mixture in an oil bath to the desired temperature (typically 80-100 °C) with stirring.

-

Cooling and Work-up: After the reaction is complete, cool the sealed tube to room temperature and then to 0 °C before carefully opening it in a well-ventilated fume hood. Proceed with the work-up and purification as described in the general protocol.

Troubleshooting and Key Considerations

-

Catalyst Poisoning: The primary challenge in the amination of 2-bromopyridines is the potential for the pyridine nitrogen to bind to the palladium catalyst, thereby inhibiting its activity. The use of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos is crucial to mitigate this issue.

-

Substrate Reactivity: The presence of three electron-withdrawing chloro groups on the pyridine ring is expected to increase its electrophilicity, which may facilitate the oxidative addition step. However, steric hindrance around the C2 position could also play a role.

-

Choice of Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are often effective. For substrates with base-sensitive functional groups, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be employed, although this might require higher temperatures and longer reaction times.

-

Solvent Selection: Toluene and dioxane are the most commonly used solvents for Buchwald-Hartwig aminations. They are generally effective at solubilizing the reagents and catalyst components.

-

Inert Conditions: Strict adherence to anhydrous and oxygen-free conditions is paramount for the success of the reaction, as both the catalyst and the strong bases used are sensitive to air and moisture.

Application of 2-Bromo-3,4,5-trichloropyridine in Medicinal Chemistry: A Versatile Scaffold for Targeted Protein Degradation

Introduction